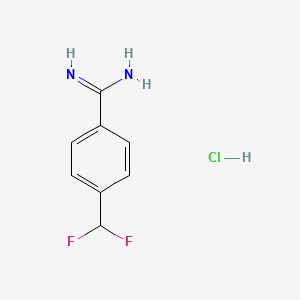

4-(Difluoromethyl)benzimidamide hydrochloride

Description

4-(Difluoromethyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C8H8ClF2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethyl group attached to a benzimidamide structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

4-(difluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,(H3,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLRYUFNERBFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzimidamide hydrochloride typically involves the reaction of benzimidamide with difluoromethylating agents. One common method is the reaction of benzimidamide with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation

Biological Activity

Overview

4-(Difluoromethyl)benzimidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 4-(Difluoromethyl)benzimidamide hydrochloride

- CAS Number : 2137586-09-3

- Molecular Formula : C8H8ClF2N3

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The difluoromethyl group enhances its reactivity and selectivity towards biological targets.

Recent studies suggest that 4-(difluoromethyl)benzimidamide hydrochloride acts primarily as an inhibitor of histone deacetylase 6 (HDAC6), a target implicated in various cancers. The difluoromethyl moiety plays a crucial role in the compound's binding affinity to HDAC6, leading to selective inhibition without affecting other HDAC isoforms such as HDAC1 .

Key Findings:

- Selectivity : The compound exhibits high selectivity for HDAC6 over HDAC1, which is essential for minimizing side effects associated with broader HDAC inhibition .

- Mechanism : The inhibition mechanism involves a two-step slow-binding process where the zinc-bound water attacks the carbon adjacent to the difluoromethyl group, leading to irreversible enzyme inactivation .

Anticancer Activity

4-(Difluoromethyl)benzimidamide hydrochloride has shown promising anticancer activity in various preclinical studies:

- In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against several cancer types, including glioblastoma and breast cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.193 μM against HDAC6, indicating potent activity .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective therapeutic potential in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole structure can enhance biological activity. Variations in substituents on the benzimidazole ring significantly impact potency and selectivity against HDAC6:

| Compound Variant | IC50 (μM) | Selectivity |

|---|---|---|

| 4-(Difluoromethyl)benzimidamide | 0.193 | High (HDAC6) |

| Benzimidazole derivative A | 0.337 | Moderate |

| Benzimidazole derivative B | >1.0 | Low |

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies highlight the application of 4-(difluoromethyl)benzimidamide hydrochloride in cancer research:

- Study on Glioblastoma : A study conducted on U87 glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through HDAC6 inhibition .

- Obesity Research : In a novel application, derivatives of difluoromethyl compounds were utilized to overcome leptin resistance in obesity models by selectively targeting HDAC6, demonstrating versatility beyond oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.